molecular formula C9H12ClNO2 B2929223 2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide CAS No. 2411278-75-4

2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide

Cat. No. B2929223
CAS RN: 2411278-75-4
M. Wt: 201.65
InChI Key: YUDSLGNZHRMZMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide” has been a topic of interest in the field of organic chemistry. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . The synthesis of this structure has been achieved through various methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide” includes a bicyclic scaffold, which is a common feature in many biologically active compounds . This structure is part of the tropane alkaloids family .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds like “2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide” often involve the construction of the 8-azabicyclo[3.2.1]octane architecture . This can be achieved directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives .

Future Directions

The future directions in the research of compounds like “2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide” could involve the development of more efficient and stereoselective synthesis methods . This could potentially expand the range of achievable compounds and their applications in various fields.

properties

IUPAC Name

2-chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c10-5-8(12)11-9-3-1-2-7(4-9)13-6-9/h1-2,7H,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSLGNZHRMZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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